5-cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Overview
Description
A-794278 is a synthetic organic compound known for its potent antagonistic activity against metabotropic glutamate receptors 1 and 5. These receptors are involved in various neurological processes, making A-794278 a valuable tool in neuroscience research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A-794278 involves multiple steps, starting with the preparation of the core triazafluorenone structure. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for A-794278 are not widely documented, the compound is synthesized in research laboratories under stringent conditions to maintain its high purity and biological activity .
Chemical Reactions Analysis
Types of Reactions: A-794278 primarily undergoes substitution reactions due to its complex structure. It is stable under various conditions, making it suitable for use in different experimental setups .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of A-794278 include organic solvents like dimethyl sulfoxide and catalysts that facilitate the formation of the triazafluorenone core .
Major Products Formed: The major products formed from reactions involving A-794278 are typically derivatives of the original compound, modified to enhance its biological activity or stability .
Scientific Research Applications
A-794278 is extensively used in neuroscience research due to its ability to inhibit metabotropic glutamate receptors 1 and 5. This inhibition is crucial for studying the role of these receptors in neurological disorders such as epilepsy, anxiety, and chronic pain . Additionally, A-794278 is used in pharmacological studies to develop new therapeutic agents targeting these receptors .
Mechanism of Action
A-794278 exerts its effects by binding to an allosteric site within the seven-transmembrane domain of metabotropic glutamate receptors 1 and 5. This binding inhibits the receptors’ activity, preventing the downstream signaling pathways that lead to various neurological effects . The compound demonstrates high affinity and selectivity for these receptors, making it a valuable tool in receptor studies .
Comparison with Similar Compounds
Similar Compounds:
- A-794282
- A-841720
- A-850002
Uniqueness: Compared to similar compounds, A-794278 exhibits higher selectivity and potency for metabotropic glutamate receptors 1 and 5. Its unique triazafluorenone structure contributes to its high binding affinity and stability, making it a preferred choice in receptor studies .
Properties
IUPAC Name |
5-cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-21(2)13-9-10-19-17-14(13)15-16(24-17)18(23)22(11-20-15)12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOADNNTWYZOWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C3=C(C(=O)N(C=N3)C4CCCCCC4)SC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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